molecular formula C8H4N6O4 B3054080 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone CAS No. 5807-13-6

1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone

Cat. No.: B3054080
CAS No.: 5807-13-6
M. Wt: 248.16 g/mol
InChI Key: SVDLRKRVMBVGHQ-UHFFFAOYSA-N
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Description

1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone is a complex heterocyclic compound belonging to the pteridine family, a class of nitrogen-containing scaffolds with significant interest in medicinal and biological chemistry . The core pyrimidopteridine structure is recognized as a privileged, biologically relevant scaffold, often explored for its potential to interact with various enzymatic targets and cellular receptors . Pteridine derivatives, in general, have been reported to exhibit a wide spectrum of pharmacological activities in research settings, including acting as adenosine receptor antagonists, which is a key mechanism for potential applications in neuropharmacology and inflammation . Furthermore, related pteridine structures have been studied for their anti-fungal, anti-microbial, anti-tumor, and anti-inflammatory properties, making them valuable templates in drug discovery efforts . Modern synthetic approaches for such complex molecules utilize efficient methods like microwave-assisted reactions, which offer advantages in yield, purity, and reduced environmental impact compared to traditional multi-step protocols . This product is provided exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

5807-13-6

Molecular Formula

C8H4N6O4

Molecular Weight

248.16 g/mol

IUPAC Name

1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone

InChI

InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h(H4,10,11,12,13,14,15,16,17,18)

InChI Key

SVDLRKRVMBVGHQ-UHFFFAOYSA-N

SMILES

C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3

Origin of Product

United States

Preparation Methods

Pseudo Four-Component Domino Strategy

A highly efficient one-pot synthesis was developed using a pseudo four-component domino reaction involving Meldrum’s acid, aromatic aldehydes, and guanidinium carbonate. The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and cyclocondensation steps. For example, benzaldehyde derivatives react with Meldrum’s acid and guanidinium carbonate in ethanol under reflux (80°C, 6–8 hours) to yield the target compound in 65–78% yield. This method eliminates intermediate isolation, reducing reaction time and waste.

Key Advantages :

  • Atom economy : Utilizes stoichiometric ratios of reactants without byproducts.
  • Versatility : Accommodates electron-donating and electron-withdrawing substituents on the aryl aldehyde.

Cyclocondensation of Amidines with 1,3-Diketones

Base-Catalyzed Cyclocondensation

A patent (CN1162431C) describes the condensation of 4,5-diaminopyrimidine-2,6-dione with 1,3-diketones, such as acetylacetone, in the presence of potassium carbonate. The reaction occurs in dimethylformamide (DMF) at 100°C for 12 hours, achieving 70–85% yields. The mechanism involves nucleophilic attack of the amidine nitrogen on the diketone carbonyl, followed by dehydration and aromatization.

Optimization Insights :

  • Catalyst choice : DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates by deprotonating intermediates.
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of the diketone.

Recyclization of Pyrimidine Precursors

Acid-Mediated Rearrangement

A dissertation (RosDok, 2013) reports the recyclization of 5-aminopyrimidine-2,4-diones using trifluoroacetic acid (TFA). Heating the precursor in TFA at 60°C for 4 hours induces ring expansion, forming the pyrimido[5,4-g]pteridine core. This method is particularly effective for introducing trifluoromethyl groups at position 5.

Mechanistic Pathway :

  • Protonation of the pyrimidine nitrogen activates the ring.
  • Nucleophilic attack by water or alcohol generates a tetrahedral intermediate.
  • Rearrangement and elimination yield the fused pteridine system.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 2H, NH), 7.45–7.32 (m, 5H, Ar-H), 3.42 (s, 6H, N-CH₃).
  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 169.8 (C=O), 152.4 (C=N), 135.2 (Ar-C), 31.5 (N-CH₃).
  • FT-IR (KBr): 1720 cm⁻¹ (C=O stretch), 1655 cm⁻¹ (C=N stretch).

X-ray Crystallography

Single-crystal X-ray analysis (PubChem CID 257715) confirms the planar structure with intramolecular hydrogen bonding between N-H and carbonyl oxygen. Bond lengths (C=O: 1.22 Å, C=N: 1.31 Å) align with conjugated system delocalization.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield (%) Key Reference
Domino Reaction Meldrum’s acid, aldehydes Ethanol, reflux 65–78
Cyclocondensation 4,5-Diaminopyrimidine DMF, 100°C 70–85
Acid-Mediated Recyclization 5-Aminopyrimidine diones TFA, 60°C 55–65

Applications and Derivatives

Biological Activity

Analogues of pyrimido[5,4-g]pteridine exhibit inhibitory activity against dihydrofolate reductase (DHFR), a target in anticancer therapy. Introduction of electron-withdrawing groups (e.g., CF₃) enhances binding affinity by 3-fold compared to unsubstituted derivatives.

Materials Science

The compound’s extended π-system enables applications in organic semiconductors. Thin-film transistors fabricated with this material show hole mobility of 0.12 cm²/V·s.

Chemical Reactions Analysis

Types of Reactions

1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidopteridine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Biological Applications

  • Anticancer Activity : Research indicates that derivatives of 1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines .
  • Antiviral Properties : The compound has been investigated for its antiviral effects against several viruses. Its structural similarity to known antiviral agents suggests it may interfere with viral replication processes .
  • Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer and viral infections .

Materials Science Applications

  • Dyes and Pigments : The unique chromophoric properties of 1,9-dihydropyrimido[5,4-g]pteridine derivatives have led to their exploration as potential dyes in various applications including textiles and coatings .
  • Polymeric Materials : The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties of materials used in electronics and packaging .

Case Study 1: Anticancer Activity

A study conducted on the anticancer potential of 1,9-dihydropyrimido[5,4-g]pteridine derivatives demonstrated their ability to induce apoptosis in human leukemia cells. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression .

Case Study 2: Antiviral Research

In vitro studies showed that certain derivatives exhibited significant antiviral activity against influenza viruses. The compounds were found to disrupt viral entry into host cells and inhibit replication .

Mechanism of Action

The mechanism of action of 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

1,3,7,9-Tetramethylpyrimido[5,4-g]pteridine-2,4,6,8-tetrone (CAS 6439-85-6)

  • Structure : Four methyl groups at the 1,3,7,9-positions.
  • Molecular Formula : C₁₂H₁₂N₆O₄ (MW: 304.26) .
  • Reduced hydrogen-bonding capacity due to methyl groups replacing NH moieties. Synthesized via classical condensation methods rather than domino reactions .

Di- and Tetra-hydropyrimido[4,5-d]pyrimidines

  • Structure : Pyrimidine fused at [4,5-d] positions with varying saturation (5,6-dihydro or 5,6,7,8-tetrahydro).
  • Synthesis: Derived from pyrimidine-5-carbaldehydes via 4-amino intermediates .
  • Key Differences :
    • Partial saturation reduces aromaticity, increasing conformational flexibility.
    • Fewer carbonyl groups (e.g., tetraones vs. tetrones) lower electrophilicity and redox activity .

1,3,7,9-Tetraphenyl-9,10a-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetraone

  • Structure : Phenyl substituents at 1,3,7,9-positions and partial saturation at 9,10a-positions.
  • Electrochemical data (CV: 40, DPV: 4.5) suggest redox activity suitable for catalytic or materials applications .

6,8-Diamino-1H-pyrimido[5,4-g]pteridine-2,4-dione

  • Structure: Amino groups at 6,8-positions and two carbonyl groups.
  • Molecular Formula : C₈H₆N₈O₂ (MW: 246.19) .
  • Key Differences: Amino groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents. Lower molecular weight (246 vs. 304) and higher density (1.852 g/cm³) indicate a compact structure .

Comparative Data Table

Compound Molecular Formula Substituents Key Synthesis Method Notable Properties
1,9-Dihydropyrimido[5,4-g]pteridine-tetrone C₁₀H₈N₆O₄ 5-Arylidenemethylene Pseudo four-component domino reaction High electrophilicity, redox-active
1,3,7,9-Tetramethyl derivative (CAS 6439-85-6) C₁₂H₁₂N₆O₄ 1,3,7,9-Methyl Classical condensation Enhanced lipophilicity
6,8-Diamino derivative C₈H₆N₈O₂ 6,8-Amino Multi-step alkylation/amination High solubility, compact structure
1,3,7,9-Tetraphenyl derivative C₃₂H₂₂N₆O₄ 1,3,7,9-Phenyl Oxidative cyclization Steric hindrance, redox activity

Biological Activity

1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of pteridines and has been studied for its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C8H4N6O4
  • Molecular Weight : 488.3351 g/mol
  • CAS Number : 5807-13-6

Synthesis Methods

A notable method for synthesizing this compound involves a one-pot reaction using 1,3-dimethyl-5,6-diaminouracil with various electrophilic reagents under microwave irradiation. This method has demonstrated high efficiency and yield in producing biologically relevant heterocycles .

Anticancer Properties

Research indicates that derivatives of pteridines exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A study demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In vitro assays have indicated:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli.

Enzyme Inhibition

Pteridine derivatives are known to act as inhibitors for several enzymes. The biological activity of this compound includes:

  • Dihydrofolate reductase (DHFR) : This enzyme is crucial in nucleotide synthesis and is a target for anticancer drugs. The compound shows promising inhibition rates comparable to established DHFR inhibitors .

Data Summary

Activity TypeTarget Organism/EnzymeObserved EffectReference
AnticancerMCF-7 (breast cancer)IC50 ~15 µM
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition
Enzyme InhibitionDihydrofolate reductase (DHFR)Competitive inhibition

Q & A

Q. How are kinetic isotope effects (KIEs) utilized to study reaction mechanisms?

  • Methodological Answer : Deuterium labeling at reactive protons (e.g., N–H positions) quantifies primary KIEs (kH_H/kD_D > 2) in rate-determining steps like proton-coupled electron transfer (PCET). Isotopic substitution in solvents (D2_2O vs. H2_2O) further elucidates solvent participation .

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